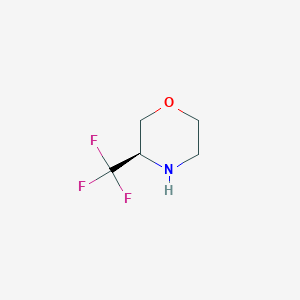

(3R)-3-(Trifluoromethyl)morpholine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-3-(trifluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADYDPROMQLCA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r 3 Trifluoromethyl Morpholine and Its Enantiomers

Overview of Chiral Morpholine (B109124) Synthesis Strategies

The construction of the chiral morpholine scaffold, particularly with a trifluoromethyl substituent, requires precise control of stereochemistry. General strategies for synthesizing chiral morpholines often involve the cyclization of appropriately substituted amino alcohols. researchgate.net The introduction of the trifluoromethyl group adds a layer of complexity that necessitates specialized synthetic routes.

Enantioselective synthesis aims to directly produce the desired enantiomer, (3R)-3-(Trifluoromethyl)morpholine, in excess over its (3S) counterpart. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment during the reaction.

Key enantioselective methods include:

Asymmetric Catalysis : The use of chiral catalysts, such as rhodium complexes, can facilitate the enantioselective formation of key intermediates. organic-chemistry.orgresearchgate.net For instance, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines, which can be precursors to the target morpholine. nih.gov

Organocatalysis : Chiral organic molecules can also be used to catalyze key bond-forming reactions in an enantioselective manner. An example is the organocatalyzed conjugate addition of nucleophiles to β-trifluoromethylated enones, which can establish the stereocenter for subsequent cyclization into the morpholine ring. rsc.org

A notable enantioselective approach starts from commercially available 2-(trifluoromethyl)oxirane (B1348523). enamine.netresearchgate.net The reaction of this epoxide with a suitable amine can be influenced by a chiral catalyst to favor the formation of the desired enantiomer of the resulting amino alcohol, which is then cyclized to form the morpholine.

Diastereoselective synthesis involves the use of a chiral auxiliary or a pre-existing stereocenter in the starting material to direct the formation of a new stereocenter. The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched product.

Common diastereoselective strategies include:

Substrate Control : A chiral starting material can dictate the stereochemical outcome of subsequent reactions. For example, starting with an enantiomerically pure amino alcohol derived from the chiral pool can lead to a diastereoselective cyclization.

Auxiliary Control : A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of the morpholine ring. After the desired stereochemistry is set, the auxiliary is removed.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to be an effective method for the diastereoselective synthesis of highly substituted morpholines. rsc.org While not specific to this compound, this methodology highlights the potential for diastereoselective approaches in constructing the morpholine core.

Resolution-based methods involve the separation of a racemic mixture of 3-(trifluoromethyl)morpholine (B2472880) into its individual enantiomers. This is a common strategy when a direct asymmetric synthesis is not feasible or is inefficient.

The primary resolution techniques are:

Classical Resolution : This involves reacting the racemic morpholine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of 3-(trifluoromethyl)morpholine. nih.gov This method is often used for both analytical and preparative scale separations.

| Method | Principle | Advantages | Disadvantages |

| Enantioselective Synthesis | Direct formation of one enantiomer over the other using a chiral catalyst or reagent. | Atom-economical, can be highly efficient. | Development of a suitable catalytic system can be challenging. |

| Diastereoselective Synthesis | A chiral auxiliary or existing stereocenter directs the formation of a new stereocenter. | High stereochemical control is often achievable. | Requires additional steps for introduction and removal of the chiral auxiliary. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when asymmetric routes are unavailable. | The maximum theoretical yield for the desired enantiomer is 50%. |

Precursor Chemistry and Key Intermediates

The choice of starting materials and the nature of the key intermediates are crucial for the successful synthesis of this compound.

The introduction of the trifluoromethyl group is a key step in the synthesis. Several trifluoromethyl-containing building blocks, or synthons, are commonly employed.

2-(Trifluoromethyl)oxirane : This is a key commercially available starting material for the synthesis of 3-(trifluoromethyl)morpholines. enamine.netresearchgate.net Its reaction with amines opens the epoxide ring to form a trifluoromethyl-substituted amino alcohol, which is a direct precursor to the morpholine ring.

Trifluoromethyl Diazo Compounds : These reagents can be used in rhodium-catalyzed reactions to introduce the trifluoromethyl group and create a new stereocenter simultaneously. organic-chemistry.org

α-Trifluoromethylstyrenes : These are versatile synthetic intermediates for preparing more complex fluorinated compounds. rsc.org

| Synthon | Application | Reference |

| 2-(Trifluoromethyl)oxirane | Starting material for the synthesis of 2- and 3-trifluoromethylmorpholines. | enamine.netresearchgate.net |

| Trifluoromethyl Diazo Compounds | Used in rhodium-catalyzed enantioselective cyclopropanation. | organic-chemistry.org |

| α-Trifluoromethylstyrenes | Versatile intermediates for the preparation of complex fluorinated compounds. | rsc.org |

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.orgnih.gov This approach is particularly useful for introducing chirality into the target molecule.

Examples of chiral pool starting materials that can be used in the synthesis of chiral morpholines include:

Amino Acids : Serine and threonine, with their inherent stereochemistry, can be used as precursors for chiral morpholine derivatives. researchgate.net

Carbohydrates : Readily available monosaccharides can be transformed into chiral building blocks for the synthesis of complex heterocyclic compounds. elsevierpure.com

Terpenes : Monoterpenes are excellent natural asymmetric building blocks for the synthesis of chiral compounds, including trifluoromethylated amino alcohols. mdpi.com

By utilizing these chiral starting materials, the stereochemistry of this compound can be established from the outset, often simplifying the synthetic route and avoiding the need for resolution.

Asymmetric Catalytic Routes to this compound

The enantioselective synthesis of this compound can be achieved through several catalytic strategies, each offering distinct advantages in terms of stereocontrol and efficiency. These methods include organocatalytic approaches, transition-metal-catalyzed cyclizations, and biocatalytic transformations.

While specific examples of organocatalytic routes to this compound are not extensively documented in publicly available literature, the principles of asymmetric organocatalysis can be applied to its synthesis. A plausible strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, an N-protected 2-amino alcohol bearing a trifluoromethyl group at the appropriate position could undergo an intramolecular aza-Michael addition catalyzed by a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether. This type of catalyst is known to activate α,β-unsaturated systems towards nucleophilic attack, facilitating the ring closure to form the morpholine scaffold with high enantioselectivity. The stereochemistry of the final product would be dictated by the chiral environment created by the organocatalyst.

A potential synthetic precursor for such a reaction could be an N-protected derivative of 1-amino-3,3,3-trifluoropropan-2-ol. Conversion of the hydroxyl group to a leaving group and subsequent reaction with a vinyl ether equivalent, followed by deprotection and cyclization, could be a viable pathway. The key cyclization step, promoted by a chiral Brønsted acid or a secondary amine catalyst, would proceed via an enamine or iminium ion intermediate, respectively, to ensure stereocontrol.

Table 1: Potential Organocatalytic Approaches for this compound Synthesis

| Catalyst Type | Precursor Type | Key Reaction | Expected Outcome |

| Chiral Proline Derivatives | N-alkenyl-2-amino-1-(trifluoromethyl)ethanol | Intramolecular aza-Michael addition | Enantioenriched 3-(Trifluoromethyl)morpholine |

| Chiral Phosphoric Acids | N-protected amino alcohol with a vinyl ether moiety | Intramolecular cyclization via iminium activation | Stereocontrolled formation of the morpholine ring |

Transition-metal catalysis offers a powerful toolkit for the enantioselective synthesis of heterocyclic compounds. The synthesis of this compound could be envisioned through an intramolecular cyclization of an acyclic precursor catalyzed by a chiral transition-metal complex, most commonly employing palladium, rhodium, or copper.

A key strategy is the intramolecular carboamination or hydroamination of an unsaturated amino alcohol. For example, an N-protected allylic amine derived from 1-amino-3,3,3-trifluoropropan-2-ol could undergo a palladium-catalyzed intramolecular cyclization. The use of a chiral phosphine (B1218219) ligand, such as those from the BINAP or SEGPHOS families, would be crucial for inducing asymmetry. The mechanism would likely involve the formation of a chiral palladium-amido complex, which then undergoes migratory insertion of the alkene into the Pd-N bond, followed by reductive elimination to furnish the morpholine ring with high enantiomeric excess. The stereochemical outcome of such reactions is highly dependent on the geometry of the transition state, which is influenced by the chiral ligand.

Another approach could involve the ring-opening of a chiral trifluoromethylated aziridine (B145994) with a suitable oxygen nucleophile, followed by an intramolecular cyclization. Palladium-catalyzed ring-opening cross-coupling reactions of aziridines have been shown to proceed with high stereospecificity mdpi.com.

Table 2: Potential Transition-Metal Catalyzed Routes to this compound

| Metal Catalyst | Chiral Ligand | Precursor Type | Key Reaction |

| Palladium(0) | BINAP, SEGPHOS | N-allyl-1-amino-3,3,3-trifluoropropan-2-ol derivative | Intramolecular carboamination |

| Rhodium(I) | Chiral diphosphine | Unsaturated amino alcohol | Intramolecular hydroamination |

| Copper(I) | Chiral bis(oxazoline) | N-alkenyl amino alcohol | Intramolecular cyclization |

Biocatalysis provides a highly selective and environmentally benign approach to the synthesis of chiral molecules. While a specific biocatalytic route for this compound has not been detailed, the synthesis of the closely related (S)-3-(4-(Trifluoromethyl)phenyl)morpholine has been achieved using an imine reductase (IRED) as the key synthetic step mdpi.com. This suggests that a similar strategy could be employed for the synthesis of this compound.

A potential biocatalytic strategy could involve the kinetic resolution of a racemic mixture of 3-(trifluoromethyl)morpholine. Lipases or proteases could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, a dynamic kinetic resolution (DKR) could be employed. This process combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. For example, a ketoreductase (KRED) could be used for the asymmetric reduction of a precursor ketone, coupled with a racemization catalyst.

A preparative multi-step synthesis of both racemic and optically active 2- and 3-trifluoromethylmorpholines has been reported, starting from the commercially available 2-(trifluoromethyl)oxirane enamine.netresearchgate.netresearchgate.net. This approach likely involves nucleophilic ring-opening of the epoxide followed by cyclization, and the introduction of chirality could be achieved through the use of a chiral nucleophile or through a subsequent resolution step, which could be biocatalytic.

Table 3: Potential Biocatalytic Strategies for this compound

| Enzyme Class | Strategy | Substrate |

| Imine Reductase (IRED) | Asymmetric reductive amination | Precursor imine |

| Lipase/Protease | Kinetic Resolution | Racemic 3-(Trifluoromethyl)morpholine |

| Ketoreductase (KRED) | Dynamic Kinetic Resolution | Precursor ketone |

Mechanism-Oriented Analysis of Key Synthetic Steps

Understanding the mechanisms of the key bond-forming and stereochemistry-determining steps is crucial for the rational design and optimization of synthetic routes to this compound.

The formation of the morpholine ring is the pivotal step in the synthesis. In the context of asymmetric catalysis, the mechanism of the ring-closing reaction dictates the stereochemical outcome.

In organocatalytic intramolecular aza-Michael additions , the chiral secondary amine catalyst forms a chiral iminium ion with the α,β-unsaturated moiety of the precursor. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack of the nitrogen nucleophile. The stereochemistry is controlled by the facial selectivity of the nucleophilic attack on the iminium ion, which is shielded on one side by the bulky substituents of the catalyst.

In transition-metal-catalyzed intramolecular cyclizations , such as palladium-catalyzed carboamination, the stereocontrol is governed by the coordination of the chiral ligand to the metal center. The generally accepted mechanism involves the oxidative addition of a C-X bond (if applicable) to the Pd(0) catalyst, followed by coordination of the amino and alkene moieties. The key stereodetermining step is the syn-aminopalladation, where the nitrogen atom adds to one face of the coordinated alkene. The chiral ligand creates a chiral pocket around the metal center, directing the substrate to bind in a specific conformation and thereby controlling the facial selectivity of the migratory insertion. Subsequent reductive elimination occurs with retention of configuration at the carbon centers acs.org.

The introduction of the trifluoromethyl group is a critical aspect of the synthesis. Given that the synthesis reported by Mykhailiuk and coworkers starts from 2-(trifluoromethyl)oxirane, the key mechanistic step for incorporating the trifluoromethyl group is the nucleophilic ring-opening of this epoxide enamine.netresearchgate.netresearchgate.net.

The nucleophilic ring-opening of 2-(trifluoromethyl)oxirane can proceed via an SN2 mechanism. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the regioselectivity of the ring-opening. Attack of a nucleophile, such as an amine or an alcohol protected amine, can occur at either C2 or C3 of the epoxide ring. The regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing nature of the CF3 group can make the adjacent carbon (C2) more electrophilic, potentially favoring attack at this position. However, steric hindrance from the CF3 group might favor attack at the less substituted C3 position. The reaction conditions, including the nature of the nucleophile and the presence of Lewis or Brønsted acids, can significantly impact the regioselectivity. For the synthesis of 3-(trifluoromethyl)morpholine, nucleophilic attack at the C3 position of a precursor derived from 2-(trifluoromethyl)oxirane would be required.

An alternative strategy for introducing the trifluoromethyl group is through electrophilic trifluoromethylation . Reagents such as Togni's reagent or Umemoto's reagent can deliver a "CF3+" equivalent to a nucleophilic center. For instance, an enamine or enolate derived from a morpholine precursor could be reacted with an electrophilic trifluoromethylating agent. The mechanism of these reactions can be complex, involving either a polar two-electron pathway or a single-electron transfer (SET) pathway, leading to a trifluoromethyl radical.

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

The efficiency and stereoselectivity of synthetic routes are paramount in the production of enantiomerically pure compounds like this compound. Key metrics for this comparison include chemical yield, enantiomeric excess (ee), and diastereomeric ratio (dr). A prevalent method for synthesizing 3-trifluoromethylmorpholines, in both racemic and optically active forms, commences with the commercially available 2-trifluoromethyloxirane researchgate.net.

Yield, Enantiomeric Excess (ee), and Diastereomeric Ratio (dr) Considerations

While specific yield and enantiomeric excess data for the synthesis of this compound are not extensively detailed in publicly available literature, the general synthetic strategies for similar morpholine derivatives provide insight into the expected outcomes. For instance, enantioselective syntheses of other substituted morpholines have been developed that report high enantioselectivities, often in the range of 80-98% ee nih.gov. These methods, however, can sometimes suffer from variable yields, ranging from 13-50% in some cases, due to factors like the stability of intermediates nih.gov.

For the synthesis of related chiral morpholines, such as (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, the Sharpless asymmetric epoxidation is a key step in establishing the desired stereochemistry nih.gov. This highlights a common strategy of using highly reliable and well-understood asymmetric reactions to ensure high enantiopurity in the final product.

Biocatalysis represents another powerful tool for achieving high enantioselectivity. For example, the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine has been accomplished with high yield and "exquisite enantioselectivity" using an imine reductase (IRED) as the key enzymatic step digitellinc.com. This approach underscores the potential of enzymatic methods to deliver high ee values in the synthesis of chiral trifluoromethyl-substituted morpholines.

Below is a comparative table illustrating typical performance metrics for different enantioselective synthetic strategies for morpholine derivatives, which can be considered analogous to the synthesis of this compound.

| Synthetic Strategy | Key Reaction | Typical Yield | Typical Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Pool Synthesis | Nucleophilic opening of chiral epoxide | Moderate to High | >98% (dependent on starting material purity) | N/A |

| Asymmetric Catalysis | Organocatalytic α-chlorination/cyclization | 35-60% (overall) | 75-98% | N/A |

| Biocatalysis | Imine Reductase (IRED) mediated reduction | High | >99% | N/A |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of atom economy and green chemistry are increasingly important considerations in modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste primescholars.comrsc.org.

In the context of synthesizing this compound, the choice of synthetic route has significant implications for its green credentials. Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions as they incorporate all atoms from the reactants into the product rsc.org. A synthetic pathway that utilizes a cycloaddition or a domino reaction to construct the morpholine ring would likely exhibit a higher atom economy.

The use of catalytic methods, whether they are metal-based, organocatalytic, or biocatalytic, is a cornerstone of green chemistry rsc.org. Catalysts, used in small amounts, can enable reactions with higher efficiency and selectivity, reducing the need for stoichiometric reagents that contribute to waste streams. The biocatalytic synthesis of the related (S)-3-(4-(trifluoromethyl)phenyl)morpholine is a prime example of a green approach, as it operates under mild conditions and with high selectivity, likely leading to a favorable E-factor (a measure of waste generated) digitellinc.com.

Conversely, synthetic steps that involve protecting groups or the use of stoichiometric reagents with high molecular weight byproducts will have a lower atom economy. For instance, the Gabriel synthesis of amines, a classical method, is known for its extremely low atom economy primescholars.com.

Evaluating the "greenness" of a synthesis for this compound would involve assessing factors such as:

Atom Economy: Maximizing the incorporation of starting material atoms into the final product.

E-Factor and Process Mass Intensity (PMI): Metrics that quantify the amount of waste generated per unit of product nih.govethz.ch.

Use of Catalysis: Preferring catalytic methods over stoichiometric reagents rsc.org.

Solvent and Reagent Choice: Opting for less hazardous solvents and reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible.

By applying these principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3r 3 Trifluoromethyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural characterization of (3R)-3-(Trifluoromethyl)morpholine. By probing the magnetic environments of its constituent atomic nuclei, NMR delivers precise data regarding the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provide the fundamental data for the structural analysis of this compound.

¹H NMR: The ¹H NMR spectrum distinguishes the different types of protons and their immediate electronic surroundings. Protons within the morpholine (B109124) ring typically resonate in the aliphatic region of the spectrum. chemicalbook.com The chemical shifts and coupling constants of these protons offer insights into their relative positioning. The proton at the chiral center (C3) is of significant diagnostic value due to its coupling with the adjacent trifluoromethyl group and the neighboring methylene (B1212753) protons.

¹³C NMR: The ¹³C NMR spectrum displays individual signals for each chemically distinct carbon atom. chemicalbook.com The carbon atom attached to the trifluoromethyl group (C3) is characterized by a notable downfield shift, a consequence of the strong electron-withdrawing nature of the fluorine atoms. The carbon of the trifluoromethyl group itself is also observable, typically as a quartet due to spin-spin coupling with the three fluorine atoms. chemicalbook.com

¹⁹F NMR: As a highly sensitive nucleus for NMR, ¹⁹F provides a clear and distinct signal for the trifluoromethyl group, with its chemical shift serving as a key identifier. colorado.edunih.govnih.gov The chemical shift is sensitive to the local molecular environment. nih.gov

Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Atom Position | Chemical Shift (ppm) | Coupling Constant (J in Hz) |

|---|---|---|---|

| ¹H | H-2, H-6 (axial & equatorial) | 3.0 - 4.2 | - |

| H-3 | 3.5 - 3.8 | - | |

| H-5 (axial & equatorial) | 2.7 - 3.2 | - | |

| ¹³C | C-2, C-6 | ~67 | - |

| C-3 | ~68 | q, JC-F ≈ 30 | |

| C-5 | ~45 | - | |

| CF₃ | ~125 | q, JC-F ≈ 280 | |

| ¹⁹F | CF₃ | ~-75 | s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. q = quartet, s = singlet.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of 1D spectral signals and for establishing through-bond and through-space nuclear correlations. nih.govyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, which allows for the systematic tracing of proton connectivity within the morpholine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates protons with their attached carbon atoms (¹H-¹³C), facilitating the definitive assignment of proton resonances to their corresponding carbons. youtube.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the molecule's stereochemistry and conformational preferences by detecting through-space interactions between protons in close proximity. For this compound, NOESY can elucidate the spatial orientation of the trifluoromethyl group relative to the morpholine ring protons, thereby confirming the chair conformation and the substituent's equatorial or axial position. mdpi.com

The morpholine ring predominantly adopts a chair conformation. nih.gov Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at varying temperatures, can provide valuable information on the energetics of conformational changes like ring inversion. For this compound, DNMR can be employed to measure the energy barrier for the interconversion between the two chair forms, where the trifluoromethyl group can occupy either an axial or an equatorial position. nih.govsemanticscholar.org The equatorial position is generally favored to minimize steric hindrance.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool that determines the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of fragmentation patterns upon ionization. researchgate.net

HRMS provides a highly precise measurement of a compound's molecular mass, which in turn allows for the determination of its elemental composition with a high degree of confidence. For this compound (C₅H₈F₃NO), the experimentally measured exact mass can be compared with the calculated value to confirm the molecular formula. rsc.orgnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 156.0631 |

Note: The calculated m/z is for the protonated molecule [C₅H₉F₃NO]⁺.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion, such as the protonated molecule [M+H]⁺, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to deduce the fragmentation pathways of the original molecule. core.ac.uk The fragmentation of the morpholine ring itself often involves characteristic losses. nih.govresearchgate.net For this compound, likely fragmentation pathways include the loss of the trifluoromethyl group (CF₃) or cleavage of the morpholine ring, providing structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of vibrations from the morpholine ring, the trifluoromethyl group, and the C-H bonds.

The morpholine ring is expected to exhibit several characteristic vibrational modes. These include C-H stretching vibrations of the methylene (CH₂) groups, typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. researchgate.netresearchgate.net C-O-C and C-N-C stretching vibrations, characteristic of the ether and amine functionalities within the ring, would produce strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹). The N-H stretching vibration of the secondary amine would appear as a distinct band in the 3200-3500 cm⁻¹ range, with its exact position and shape influenced by hydrogen bonding. researchgate.net

The trifluoromethyl (CF₃) group introduces strong, characteristic absorption bands in the IR spectrum due to the high polarity of the C-F bonds. The symmetric and asymmetric C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ region and are often among the most intense peaks in the spectrum. C-F bending and rocking modes would appear at lower wavenumbers.

A hypothetical breakdown of the expected vibrational modes for this compound is presented in the table below. The exact frequencies would require experimental measurement or high-level computational modeling.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H (amine) | Stretching | 3200 - 3500 | 3200 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-F (trifluoromethyl) | Asymmetric Stretching | ~1280 | Weak |

| C-F (trifluoromethyl) | Symmetric Stretching | ~1150 | Moderate |

| C-O-C (ether) | Asymmetric Stretching | 1070 - 1150 | Weak |

| C-N (amine) | Stretching | 1020 - 1250 | Moderate |

| CH₂ | Scissoring/Bending | 1440 - 1480 | Moderate |

| CH₂ | Rocking/Wagging | 720 - 1300 | Weak |

This table is predictive and based on characteristic group frequencies. Actual values may vary.

Chiroptical Spectroscopy for Absolute Configuration and Purity Assessment

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

For this compound, the chromophores present (C-N, C-O, and potentially the CF₃ group through electronic transitions) would give rise to CD signals. The sign and magnitude of the Cotton effects are directly related to the absolute configuration at the C3 stereocenter. While specific experimental data is not available, a theoretical or experimental CD spectrum of the (3R) enantiomer would be the mirror image of the spectrum for the (3S) enantiomer. This makes CD spectroscopy a powerful tool for distinguishing between enantiomers and for determining enantiomeric excess. The correlation of the experimental CD spectrum with that predicted by quantum chemical calculations would be the definitive method for assigning the absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule shows a characteristic profile, and the sign of rotation at a specific wavelength (often the sodium D-line at 589 nm) is used to designate the enantiomer as dextrorotatory (+) or levorotatory (-).

Similar to CD, the ORD curve of this compound would be a unique fingerprint of its stereochemistry. The shape of the ORD curve, particularly in the vicinity of the molecule's absorption bands (the Cotton effect region), provides detailed structural information. The specific rotation value, [α], is a key physical constant for a chiral compound and is directly proportional to the enantiomeric purity of the sample. Without experimental data, the specific rotation of this compound cannot be provided.

Synthetic Utility of 3r 3 Trifluoromethyl Morpholine As a Chiral Building Block

Integration into Advanced Organic Synthesis Strategies

Development of Novel Synthetic Methodologies Utilizing the Scaffold

The chiral building block, (3R)-3-(Trifluoromethyl)morpholine, serves as a valuable scaffold in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules. researchgate.netnih.gov The development of novel synthetic methodologies that utilize this scaffold is crucial for accessing new chemical space and creating innovative therapeutic agents.

One key area of research has been the diastereoselective functionalization of the morpholine ring, leveraging the existing stereocenter at the 3-position to control the stereochemistry of subsequent transformations. For instance, the hemiaminal functionality in morpholine derivatives can be used as a handle for introducing various substituents. nih.gov Smooth reduction with a reducing agent like triethylsilane in the presence of a Lewis acid can afford the corresponding amine. nih.gov Furthermore, the hemiaminal can be converted to the corresponding cyano derivative with trimethylsilyl (B98337) cyanide, a reaction that has been shown to be diastereoselective. nih.gov

Another approach involves the diastereoselective aza-Michael reaction, which can be used to furnish ring-closed morpholine products. nih.gov This method has been shown to deliver a single, conformationally rigid diastereomer. nih.gov The Hosomi-Sakurai reaction, which involves the allylation of the hemiaminal, has also been explored, although it has been found to be less diastereoselective, affording a mixture of separable diastereomers. nih.gov

The development of catalytic enantioselective methods for the synthesis of chiral morpholines has also been a significant area of focus. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has emerged as a powerful strategy for the synthesis of highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org This atom-economic pathway provides access to a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines. rsc.org

The following table summarizes some of the key diastereoselective reactions that have been developed for the functionalization of the morpholine scaffold:

| Reaction Type | Reagents | Product | Diastereoselectivity | Reference |

| Reduction | Et3SiH, BF3·Et2O | 3-substituted morpholine | High | nih.gov |

| Cyanation | TMSCN | 3-cyano-morpholine | High | nih.gov |

| Aza-Michael Reaction | Base or heat | Ring-closed morpholine | High | nih.gov |

| Hosomi-Sakurai Reaction | Allyl-TMS, Lewis Acid | 3-allyl-morpholine | Moderate | nih.gov |

| Rhodium-catalyzed cyclization | Nitrogen-tethered allenols, Rh-catalyst | Substituted morpholines | High to excellent | rsc.org |

These methodologies demonstrate the versatility of the this compound scaffold and provide a toolbox for chemists to synthesize a wide range of novel and complex molecules with potential applications in drug discovery and development.

Considerations for Industrial-Scale Synthesis and Application

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. While the morpholine core is a common structural motif in many commercially available drugs, the introduction of a trifluoromethyl group at a specific stereocenter adds complexity to the manufacturing process. iarc.fr

One of the primary considerations for industrial-scale synthesis is the cost-effectiveness of the chosen synthetic route. The starting materials must be readily available and affordable. For instance, the synthesis of 2- and 3-trifluoromethylmorpholines has been achieved starting from the commercially available 2-trifluoromethyloxirane. researchgate.net The scalability of the synthetic procedures is also a critical factor, and the reported methods have been shown to be scalable to produce multigram quantities of the desired product. researchgate.net

The enantioselectivity of the synthesis is another crucial aspect. For pharmaceutical applications, a high degree of enantiomeric purity is required. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or biocatalytic methods. A biocatalytic route employing an imine reductase (IRED) has been successfully developed for the enantioselective synthesis of a related compound, (S)-3-(4-(Trifluoromethyl)phenyl)morpholine, on a large scale, producing over 180 kg of the intermediate with high yield and excellent enantioselectivity. digitellinc.com This highlights the potential of biocatalysis as a green and efficient method for the industrial production of chiral trifluoromethylated morpholines.

The following table outlines some of the key considerations for the industrial-scale synthesis of this compound:

| Consideration | Key Factors | Potential Solutions | Reference |

| Cost-Effectiveness | Availability and cost of starting materials, scalability of the process. | Use of commercially available starting materials like 2-trifluoromethyloxirane. | researchgate.net |

| Enantioselectivity | Achieving high enantiomeric purity. | Use of chiral catalysts, biocatalytic methods (e.g., IRED). | digitellinc.com |

| Process Safety | Handling of hazardous reagents and intermediates. | Development of safer synthetic routes, use of less hazardous solvents. | usda.gov |

| Environmental Impact | Minimizing waste generation and energy consumption. | Implementation of green chemistry principles, use of biocatalysis. | usda.gov |

| Purification | Separation of the desired enantiomer from impurities and the other enantiomer. | Efficient crystallization techniques, chiral chromatography. | ucj.org.ua |

Furthermore, process safety and environmental impact are of paramount importance in industrial settings. The development of synthetic routes that avoid the use of hazardous reagents and solvents is highly desirable. usda.gov The principles of green chemistry, such as minimizing waste and energy consumption, should be incorporated into the process design. usda.gov

Finally, the purification of the final product to meet the stringent quality standards for pharmaceutical use is a critical step. This may involve techniques such as crystallization or chiral chromatography to ensure high enantiomeric purity. ucj.org.ua The development of an efficient and cost-effective purification process is essential for the commercial viability of this compound as a chiral building block.

常见问题

Q. Basic

Q. Advanced

- X-ray Crystallography : Resolves absolute configuration (e.g., (3R) vs. (3S)) and confirms intramolecular interactions .

- Dynamic NMR : Detects rotational barriers in morpholine rings, which correlate with conformational stability .

What are the challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Basic

Key issues include:

Q. Advanced

- Continuous Flow Systems : Improve heat/mass transfer, reducing side reactions (e.g., trifluoromethyl group hydrolysis).

- Catalyst Recycling : Immobilized chiral catalysts (e.g., on mesoporous silica) enhance cost-efficiency .

How can computational modeling guide the design of this compound derivatives with improved bioactivity?

Q. Advanced

- Docking Simulations : Predict binding modes to targets like serotonin receptors. For example, morpholine oxygen forms hydrogen bonds with Asp3.32 residues in GPCRs .

- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values of CF) with IC values in enzyme assays .

What are the stability considerations for this compound under varying pH and storage conditions?

Q. Basic

- pH Sensitivity : Degrades in strong acids (pH < 2) via morpholine ring opening. Stable in neutral/basic conditions (pH 7–10).

- Storage : Store under argon at -20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。